molecular formula C3H3N3O3 B060802 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione CAS No. 188796-01-2

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione

Cat. No. B060802
M. Wt: 129.07 g/mol
InChI Key: DPCOMXCPOLRYJD-UHFFFAOYSA-N
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Description

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione, also known as IDO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IDO is a cyclic imide derivative of oxadiazine and has a unique chemical structure that makes it an attractive target for drug development.

Mechanism Of Action

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is an enzyme that catalyzes the oxidative cleavage of tryptophan, an essential amino acid, into kynurenine. This process leads to the depletion of tryptophan and the accumulation of kynurenine, which has immunosuppressive effects. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione-mediated tryptophan depletion has been shown to suppress T-cell activity and promote immune tolerance, which is beneficial in certain disease states but detrimental in others.

Biochemical And Physiological Effects

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been shown to have several biochemical and physiological effects, including the regulation of the immune system, the induction of apoptosis, and the promotion of angiogenesis. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been shown to enhance the immune response to cancer cells and improve the efficacy of chemotherapy and immunotherapy.

Advantages And Limitations For Lab Experiments

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have several advantages for lab experiments, including their specificity for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione and their ability to enhance the immune response to cancer cells. However, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors also have limitations, including their potential toxicity and their limited efficacy in certain disease states.

Future Directions

For 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione research include the development of more potent and selective 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors, the identification of new therapeutic targets for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors, and the investigation of the role of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione in other disease states. Additionally, the development of novel drug delivery systems for 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors and the optimization of dosing regimens will be essential for the successful translation of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors into clinical practice.
Conclusion
In conclusion, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is a promising target for drug development due to its potential therapeutic applications in various diseases. The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied, and several methods have been developed for its production. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been shown to enhance the immune response to cancer cells and improve the efficacy of chemotherapy and immunotherapy. However, further research is needed to optimize the dosing regimens and develop more potent and selective 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors for clinical use.

Synthesis Methods

The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione involves the reaction of hydrazine hydrate with maleic anhydride, which results in the formation of 6-imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione. This reaction is followed by the addition of a suitable acid to produce the desired product. The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied, and several methods have been developed for its production.

Scientific Research Applications

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is an enzyme that plays a crucial role in the regulation of the immune system by suppressing T-cell activity. Therefore, 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione inhibitors have been developed as potential immunotherapeutic agents for the treatment of cancer and other immune-related disorders.

properties

IUPAC Name

6-amino-1,3,5-oxadiazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c4-1-5-2(7)6-3(8)9-1/h(H3,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCOMXCPOLRYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione

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